Neodymium hydride (NdH3)

Descripción general

Descripción

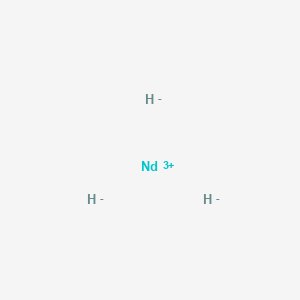

Neodymium hydride is an inorganic compound composed of neodymium and hydrogen with the chemical formula NdH3. In this compound, the neodymium atom is in the +3 oxidation state, and the hydrogen atoms are in the -1 oxidation state. Neodymium hydride is known for its high reactivity and is typically found as a blue crystal in the hexagonal system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neodymium hydride can be synthesized through two primary methods:

Direct Reaction with Hydrogen Gas: Neodymium reacts directly with hydrogen gas to form neodymium hydride: [ 2Nd + 3H_2 \rightarrow 2NdH_3 ]

Hydrogeneration of Neodymium(II) Hydride: Neodymium(II) hydride can be further hydrogenated to produce neodymium hydride.

Industrial Production Methods: Industrial production of neodymium hydride typically involves the direct reaction of neodymium metal with hydrogen gas under controlled conditions to ensure the purity and stability of the product .

Análisis De Reacciones Químicas

Decomposition Pathways

NdH₃ undergoes thermal decomposition under vacuum, proceeding through distinct stages :

| Stage | Reaction | Conditions |

|---|---|---|

| 1 | Heating at 5°C/min under vacuum | |

| 2 | Continued heating above 300°C |

The dehydrogenation process is endothermic, as inferred from the exothermic nature of hydride formation () .

Hydrolysis with Water

NdH₃ reacts violently with water, producing neodymium hydroxide and hydrogen gas :

This reaction highlights the compound’s pyrophoric nature and necessitates stringent handling protocols.

High-Pressure Phase Transformations

Under extreme pressures, NdH₃ transforms into higher hydrides with unique stoichiometries and structures :

| Phase | Formula | Pressure Range | Crystal Structure |

|---|---|---|---|

| Trihydride | NdH₃ | 2–52 GPa | Cubic () |

| Tetrahydrogenated | NdH₄ | 85–135 GPa | Tetragonal () |

| Heptahydrogenated | NdH₇ | 85–135 GPa | Monoclinic () |

| Nonahydrogenated | NdH₉ | 110–130 GPa | Hexagonal () |

These phases exhibit antiferromagnetic ordering, with Néel temperatures () ranging from 4 K (NdH₄) to 251 K (NdH₇) .

Role in Metallurgical Recycling Processes

NdH₃ plays a critical role in recycling NdFeB magnets, where its decomposition aids in recovering neodymium :

-

Dehydrogenation of Magnet Grains : Nd₂Fe₁₄BH releases hydrogen first.

-

Hydride Breakdown : NdH₂.7 decomposes sequentially to NdH₂ and metallic Nd.

This process is optimized at controlled heating rates (5°C/min) to ensure efficient recovery .

Aplicaciones Científicas De Investigación

Chemistry

Neodymium hydride serves as a reducing agent in various chemical reactions. Its ability to donate electrons makes it valuable in organic synthesis and other chemical transformations.

- Reactions :

- NdH3 reacts with water to produce neodymium hydroxide and hydrogen gas:

Materials Science

In materials science, NdH3 is utilized in the production of neodymium-based magnets and advanced materials. Its properties enhance the performance of magnetic materials, crucial for various applications including electric motors and generators.

- Magnetic Properties : NdH3 contributes to the coercivity of neodymium-cerium-iron-boron sintering bodies, enhancing their magnetic performance .

Energy Storage

Neodymium hydride shows potential for use in hydrogen storage systems due to its ability to release hydrogen gas upon reaction with water. This property positions it as a candidate for solid-state hydrogen storage applications.

- Hydrogen Absorption : NdH3 can absorb significant amounts of hydrogen (up to 5 wt%) reversibly, making it suitable for energy storage solutions.

Recent studies have highlighted the role of rare earth elements (REEs), including neodymium, in biological systems. Neodymium acts as a metal cofactor in enzymatic processes, particularly in methanol oxidation.

- Case Study : In Methylacidimicrobium thermophilum, neodymium enhances enzyme activity:

- Maximum rate of metabolism:

- Affinity constant:

Table: Kinetic Parameters of Nd-XoxF1

| Parameter | Value |

|---|---|

| Maximum Rate of Metabolism | |

| Affinity Constant | |

| Formaldehyde Oxidation Rate |

Implications for Bioremediation

Neodymium's biological activity extends to its potential applications in bioremediation and bioextraction processes. Certain engineered strains of Methylobacterium extorquens can hyper-accumulate rare earth elements like neodymium from waste materials, enhancing recovery and contributing to environmental sustainability.

Mecanismo De Acción

The mechanism of action of neodymium hydride involves its high reactivity with water and other oxidizing agents. When neodymium hydride comes into contact with water, it undergoes a chemical reaction that releases hydrogen gas and forms neodymium hydroxide. This reaction is driven by the strong affinity of neodymium for oxygen, which facilitates the breaking of hydrogen bonds and the formation of hydroxide ions .

Comparación Con Compuestos Similares

Europium Hydride (EuH3): Similar in composition but differs in reactivity and applications.

Ytterbium Hydride (YbH3): Another rare-earth hydride with distinct properties and uses.

Uniqueness of Neodymium Hydride: Neodymium hydride is unique due to its high reactivity and its specific applications in the production of advanced materials and hydrogen storage systems. Its ability to release hydrogen gas upon reaction with water makes it particularly valuable for energy storage applications .

Actividad Biológica

Neodymium hydride (NdH3) is an inorganic compound consisting of neodymium in the +3 oxidation state and hydrogen. It is characterized by its high reactivity and unique structural properties, forming blue crystals in a hexagonal system. The compound can be synthesized through direct reactions between neodymium and hydrogen gas, or by hydrogenerating neodymium(II) hydride. Its chemical formula is represented as:

When exposed to water, NdH3 reacts to form neodymium hydroxide and hydrogen gas:

Role as a Metal Cofactor

Recent studies have highlighted the significance of rare earth elements (REEs), including neodymium, in biological systems. Neodymium acts as a metal cofactor in various enzymatic processes, particularly in methanol oxidation. For instance, the enzyme XoxF1 from Methylacidimicrobium thermophilum utilizes neodymium for methanol dehydrogenation, demonstrating specific kinetic parameters:

- Maximum rate of metabolism () : 0.15 ± 0.01 μmol·min·mg protein

- Affinity constant () : 1.4 ± 0.6 μM

These findings indicate that Nd plays a crucial role in enhancing enzymatic activity and substrate affinity, which is vital for the metabolic processes in certain microorganisms .

Case Study: Neodymium in Methylacidimicrobium

In a study focusing on Methylacidimicrobium thermophilum AP8, researchers found that the presence of neodymium significantly influenced growth rates and enzyme activity. The crystal structure of the neodymium-containing XoxF1-type methanol dehydrogenase revealed unique amino acid compositions that differ from other methanol dehydrogenases, suggesting evolutionary adaptations for utilizing lanthanides .

Table: Kinetic Parameters of Nd-XoxF1

| Parameter | Value |

|---|---|

| 0.15 ± 0.01 μmol·min·mg protein | |

| 1.4 ± 0.6 μM | |

| Formaldehyde Oxidation Rate | 0.13 ± 0.01 μmol·min·mg protein |

Implications for Bioremediation

Neodymium's biological activity extends to its potential applications in bioremediation and bioextraction processes. For example, certain strains of Methylobacterium extorquens have been engineered to hyper-accumulate rare earth elements, including neodymium, from waste materials. This capability not only enhances the recovery of valuable metals but also contributes to environmental sustainability by reducing electronic waste .

Propiedades

IUPAC Name |

neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYFXOXNSNQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064677 | |

| Record name | Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |

| Record name | Neodymium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Neodymium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7440-00-8, 13864-04-5, 42320-27-4 | |

| Record name | Neodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium hydride (NdH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, ion(Nd5+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042320274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15318 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neodymium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I87U3734A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neodymium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.